

Quantum Chemical Calculations on Sodium Hydroxymethanesulfinate: A Technical Guide

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Compound of Interest

Compound Name: Sodium;formaldehyde

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Abstract

Sodium hydroxymethanesulfinate, also known as Rongalite, is a versatile and powerful reducing agent with significant applications in organic synthesis, industrial processes, and pharmaceuticals. Its efficacy is rooted in its unique molecular structure and reactivity, which can be profoundly understood through the lens of quantum chemistry. This technical guide provides an in-depth exploration of sodium hydroxymethanesulfinate, presenting a framework for its computational analysis using quantum chemical methods. The guide includes a review of its structural and spectroscopic properties, detailed experimental protocols for its synthesis and characterization, and a proposed methodology for conducting quantum chemical calculations. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and application of this important chemical compound.

Introduction

Sodium hydroxymethanesulfinate ($\text{NaHOCH}_2\text{SO}_2$), commonly sold as the dihydrate, is a sulfur-containing organic compound with a wide array of applications. It serves as a potent reducing agent in vat dyeing, a component in redox initiator systems for emulsion polymerization, and has niche uses in water treatment and as an antioxidant in pharmaceutical formulations.^{[1][2]} The reactivity of sodium hydroxymethanesulfinate stems from its ability to act as a source of

the sulfoxylate anion (SO_2^{2-}), making it a valuable reagent for introducing SO_2 groups into organic molecules and for the synthesis of sulfones.

Understanding the electronic structure, molecular geometry, and vibrational frequencies of sodium hydroxymethanesulfinate is paramount for elucidating its reaction mechanisms and for designing new applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful avenue for achieving this understanding. This guide outlines the key molecular properties of sodium hydroxymethanesulfinate, provides detailed experimental protocols, and presents a robust methodology for its computational study.

Physicochemical and Structural Data

The fundamental properties of sodium hydroxymethanesulfinate are summarized in the table below. These data are essential for both experimental handling and as a baseline for computational validation.

Table 1: Physicochemical Properties of Sodium Hydroxymethanesulfinate

Property	Value	Reference
Molecular Formula	$\text{CH}_3\text{NaO}_3\text{S}$	[3]
Molecular Weight	118.09 g/mol (anhydrous)	[3]
	154.12 g/mol (dihydrate)	[4]
Appearance	Colorless crystals or white powder	[5][6]
Melting Point	~120 °C (decomposes)	
	64.5 °C (dihydrate)	[5]
Solubility in Water	~600 g/L (dihydrate)	[5]
pH	9.5-10.5 (aqueous solution)	[4]
CAS Number	149-44-0 (anhydrous)	[3]
	6035-47-8 (dihydrate)	[4]

Molecular Structure

The molecular structure of sodium hydroxymethanesulfinate dihydrate has been confirmed by X-ray crystallography.[3] The sulfinate group exhibits a pyramidal geometry at the sulfur atom. [5] While the full crystallographic data from the original publications by Tuter were not accessible for this review, the following table presents typical bond lengths and angles for the hydroxymethanesulfinate anion, which can be used as a starting point for computational modeling. These values are based on established data for similar organic sulfur compounds.

Table 2: Typical Molecular Geometry of the Hydroxymethanesulfinate Anion

Parameter	Bond/Angle	Typical Value
Bond Lengths	S-O	~1.50 Å
S-C	~1.85 Å	
C-O	~1.43 Å	
C-H	~1.09 Å	
O-H	~0.96 Å	
Bond Angles	O-S-O	~110°
O-S-C	~106°	
S-C-O	~112°	
H-C-H	~109.5°	
S-C-H	~109.5°	
C-O-H	~109°	

Note: The values in Table 2 are illustrative and should be optimized through quantum chemical calculations for accurate representations.

Experimental Protocols

Synthesis of Sodium Hydroxymethanesulfinate (Rongalite)

Sodium hydroxymethanesulfinate can be synthesized via the reduction of a formaldehyde-bisulfite adduct. The following protocol is a laboratory-scale adaptation of established industrial methods.^{[7][8][9]}

Materials:

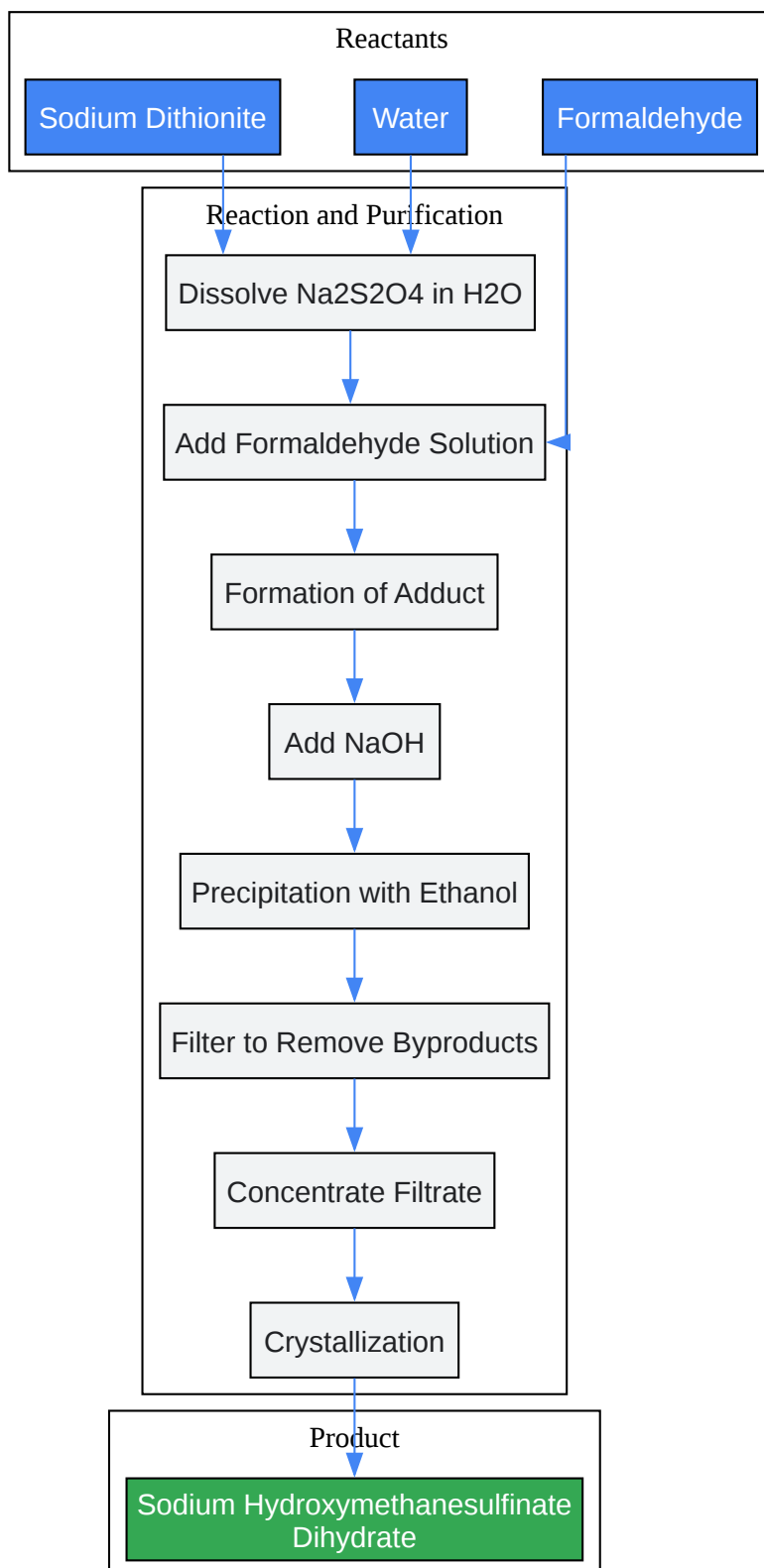
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) or Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- Formaldehyde solution (37% w/w)
- Sodium hydroxide (NaOH) or Zinc powder (Zn)
- Deionized water
- Ethanol

Procedure (using Sodium Dithionite):

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of sodium dithionite in deionized water.
- Slowly add a solution containing 2 moles of formaldehyde to the flask while stirring. An exothermic reaction will occur.
- Add 1 mole of sodium hydroxide to the reaction mixture.
- Continue stirring the solution until the reaction is complete, which can be monitored by the disappearance of the reducing potential of the dithionite.
- To precipitate the product, add an equal volume of cold ethanol to the solution. Sodium sulfite will precipitate out.
- Filter the mixture to remove the sodium sulfite.

- The filtrate, containing the sodium hydroxymethanesulfinate, is then concentrated under vacuum to yield a syrup.
- Upon standing, the syrup will solidify. The solid can be recrystallized from hot ethanol to obtain purified crystals of sodium hydroxymethanesulfinate dihydrate.[7]

Workflow for the Synthesis of Sodium Hydroxymethanesulfinate:



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Synthesis of Sodium Hydroxymethanesulfinate.

Characterization

The synthesized sodium hydroxymethanesulfinate should be characterized to confirm its identity and purity. Key analytical techniques include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data for Sodium Hydroxymethanesulfinate

Technique	Observation	Assignment	Reference
FT-IR (Solid State)	~3400 cm ⁻¹ (broad)	O-H stretch (water of hydration and alcohol)	[10]
	~2950 cm ⁻¹	C-H stretch	[10]
	995 cm ⁻¹ (strong)	SO ₂ symmetric stretch	[10]
	727 cm ⁻¹ (strong)	C-S stretch	[10]
¹ H NMR (D ₂ O)	~4.2 ppm (singlet)	-CH ₂ -	(Illustrative)
¹³ C NMR (D ₂ O)	~65 ppm	-CH ₂ -	[11] (Illustrative)

Note: NMR data are illustrative and based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

Quantum Chemical Calculation Protocol

To investigate the electronic and structural properties of sodium hydroxymethanesulfinate, Density Functional Theory (DFT) calculations are recommended.

Recommended Software: Gaussian, ORCA, or similar quantum chemistry packages.

Proposed Methodology:

- **Model System:** The hydroxymethanesulfinate anion (HOCH₂SO₂⁻) is the primary species of interest. The sodium counter-ion can be included for calculations of the salt, and explicit water molecules for the dihydrate.
- **Geometry Optimization:**

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.
- Basis Set: 6-311G+(d,p) or a larger basis set like aug-cc-pVTZ should be employed to accurately describe the electronic structure, particularly the diffuse functions on the anionic oxygen atoms and polarization functions on all atoms.
- Solvation: To model the system in an aqueous environment, an implicit solvent model such as the Polarizable Continuum Model (PCM) should be used.
- Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical IR spectrum.
- NMR Calculations: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. Calculated shifts should be referenced against a standard like tetramethylsilane (TMS), also calculated at the same level of theory.
- Analysis of Electronic Properties: Further analysis can include the calculation of Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution, and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess reactivity.

Illustrative Computational Results

The following tables present hypothetical but realistic results that could be obtained from the quantum chemical calculations described above.

Table 4: Calculated Molecular Geometry of Hydroxymethanesulfinate Anion (B3LYP/6-311G+(d,p))

Parameter	Bond/Angle	Calculated Value
Bond Lengths	S-O	1.51 Å
S-C	1.87 Å	
C-O	1.42 Å	
C-H	1.09 Å	
O-H	0.97 Å	
Bond Angles	O-S-O	109.5°
O-S-C	105.8°	
S-C-O	111.5°	

Table 5: Calculated Vibrational Frequencies and NMR Chemical Shifts

Property	Calculated Value	Experimental Value
IR Frequencies		
SO ₂ symmetric stretch	~990 cm ⁻¹	995 cm ⁻¹ [10]
C-S stretch	~720 cm ⁻¹	727 cm ⁻¹ [10]
NMR Shifts		
¹ H Chemical Shift (-CH ₂ -)	~4.1 ppm	~4.2 ppm
¹³ C Chemical Shift (-CH ₂ -)	~66 ppm	~65 ppm[11]

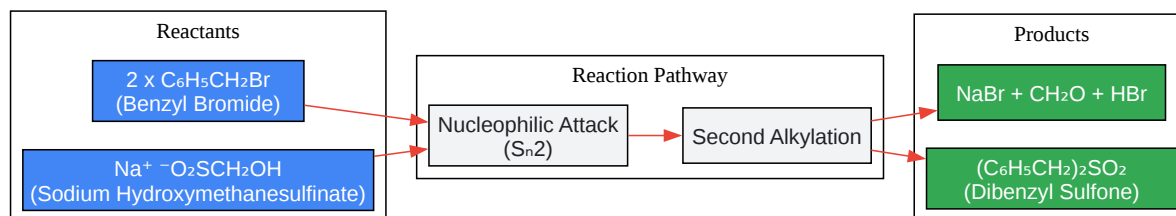
Reactivity and Signaling Pathways

A key reaction of sodium hydroxymethanesulfinate is its role as a nucleophile in reactions with alkylating agents to form sulfones.[1][2] This reaction is fundamental to its application in organic synthesis.

Reaction with Benzyl Bromide: Sodium hydroxymethanesulfinate reacts with two equivalents of an alkylating agent like benzyl bromide to produce a dibenzyl sulfone. The mechanism is

thought to proceed through the initial formation of a sulfinate ester or a C-alkylated intermediate, which then reacts further.

Proposed Reaction Pathway:



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Reaction of Sodium Hydroxymethanesulfinate with Benzyl Bromide.

Conclusion

Sodium hydroxymethanesulfinate is a compound of significant industrial and synthetic importance. A thorough understanding of its molecular properties through a combination of experimental techniques and quantum chemical calculations is crucial for its effective application and for the development of new technologies. This guide provides a comprehensive overview of the key data, experimental protocols, and a robust computational methodology to facilitate further research into this versatile molecule. The presented framework for DFT calculations, along with the summarized experimental data, serves as a valuable resource for scientists and professionals in the field of drug development and chemical research.

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